2,4,5-Trifluorocinnamic acid

CAS No.: 247170-17-8

Cat. No.: VC2206226

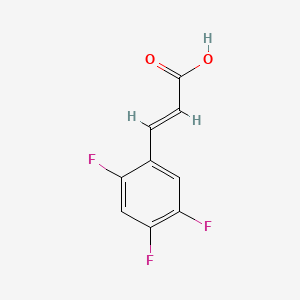

Molecular Formula: C9H5F3O2

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 247170-17-8 |

|---|---|

| Molecular Formula | C9H5F3O2 |

| Molecular Weight | 202.13 g/mol |

| IUPAC Name | (E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |

| Standard InChI Key | KFVQEUPEGKJFCW-OWOJBTEDSA-N |

| Isomeric SMILES | C1=C(C(=CC(=C1F)F)F)/C=C/C(=O)O |

| SMILES | C1=C(C(=CC(=C1F)F)F)C=CC(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)C=CC(=O)O |

Introduction

Chemical Identity and Nomenclature

2,4,5-Trifluorocinnamic acid is identified by the CAS Registry Number 247170-17-8, which serves as a unique identifier in chemical databases. The compound is officially named (2E)-3-(2,4,5-trifluorophenyl)acrylic acid according to IUPAC nomenclature, referencing the trans configuration of the double bond in the propenoic acid chain. The compound is also known by several synonyms including:

-

3-(2,4,5-trifluoro-phenyl)-acrylic acid

-

3-(2,4,5-Trifluorophenyl)-2-propenoic acid

-

(E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid

-

2-Propenoic acid, 3-(2,4,5-trifluorophenyl)-

These various names all refer to the same chemical entity with specific fluorination pattern on the phenyl ring at positions 2, 4, and 5 .

Structural Features

The molecular structure of 2,4,5-Trifluorocinnamic acid consists of:

-

A carboxylic acid group (-COOH)

-

A trans-configured carbon-carbon double bond

-

A phenyl ring with fluorine substituents at positions 2, 4, and 5

This specific pattern of fluorination distinguishes it from other fluorinated cinnamic acid derivatives such as 3,4,5-trifluorocinnamic acid or 4-(trifluoromethyl)cinnamic acid, which have different substitution patterns .

Physical and Chemical Properties

2,4,5-Trifluorocinnamic acid possesses distinct physical and chemical properties that are influenced by its molecular structure, particularly the presence of the three fluorine atoms on the phenyl ring. These properties are summarized in the following table:

| Property | Value | Note |

|---|---|---|

| Molecular Formula | C9H5F3O2 | Corresponds to a trifluorinated cinnamic acid |

| Molecular Weight | 202.13 g/mol | |

| Physical State | Solid | Typically appears as crystalline powder |

| Melting Point | 187-189°C | |

| Boiling Point | 271.0±35.0°C | Predicted value |

| Density | 1.468±0.06 g/cm³ | Predicted value |

| pKa | 4.13±0.15 | Predicted value, indicates moderate acidity |

| Recommended Storage Temperature | 2-8°C | For optimal stability |

Spectroscopic Properties

The spectroscopic characteristics of 2,4,5-Trifluorocinnamic acid would be expected to show distinct patterns that reflect its structural features:

-

IR spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700 cm⁻¹), carbon-carbon double bond, and C-F bonds.

-

NMR spectroscopy would show complex coupling patterns due to the fluorine atoms, with ¹⁹F NMR providing valuable information about the fluorine environment.

-

Mass spectrometry would typically show a molecular ion peak at m/z 202, corresponding to the molecular weight.

Synthesis and Preparation Methods

Perkin Condensation

This classic reaction involves the condensation of 2,4,5-trifluorobenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The resulting product would then undergo hydrolysis to yield the desired cinnamic acid derivative.

Knoevenagel Condensation

Another potential route involves the condensation of 2,4,5-trifluorobenzaldehyde with malonic acid in the presence of a base catalyst, followed by decarboxylation to yield the cinnamic acid product.

Heck Coupling

A palladium-catalyzed cross-coupling reaction between 2,4,5-trifluoroiodobenzene and acrylic acid or its derivatives could potentially produce the target compound.

Purification Methods

Purification of 2,4,5-Trifluorocinnamic acid likely involves standard techniques such as recrystallization from appropriate solvents, column chromatography, or preparative HPLC to achieve high purity levels for research or commercial applications.

Chemical Reactivity and Reactions

General Reactivity Patterns

2,4,5-Trifluorocinnamic acid possesses two primary reactive centers: the carboxylic acid group and the carbon-carbon double bond. The reactivity of these functional groups is modulated by the electronic effects of the fluorine substituents on the phenyl ring.

Carboxylic Acid Reactivity

The carboxylic acid group can participate in typical reactions:

-

Esterification to form esters

-

Amidation to form amides

-

Salt formation with bases

-

Reduction to alcohols

-

Decarboxylation under certain conditions

Carbon-Carbon Double Bond Reactivity

The α,β-unsaturated system can undergo:

-

Addition reactions (e.g., hydrogenation, hydration)

-

Michael addition with nucleophiles

-

Cycloaddition reactions

-

Halogenation

-

Epoxidation

Effect of Fluorine Substituents

The presence of three fluorine atoms at positions 2, 4, and 5 of the phenyl ring significantly influences the electronic properties of the molecule:

-

The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the β-carbon in the α,β-unsaturated system, making it more susceptible to nucleophilic attack.

-

The fluorine substituents alter the acidity of the carboxylic acid group, typically increasing it compared to non-fluorinated analogs.

-

The specific 2,4,5-substitution pattern creates a unique electronic distribution that distinguishes its reactivity from other fluorinated isomers.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is likely the primary method for the analysis of 2,4,5-Trifluorocinnamic acid. Related fluorinated cinnamic acids have been analyzed using reversed-phase HPLC with UV detection, as evidenced by the use of trans-4-(Trifluoromethyl)cinnamic acid as an internal standard in HPLC analysis mentioned in search result .

Spectroscopic Methods

Multiple spectroscopic techniques can be employed for the identification and structural confirmation of 2,4,5-Trifluorocinnamic acid:

-

¹H NMR and ¹³C NMR spectroscopy for structural elucidation

-

¹⁹F NMR spectroscopy for confirming the fluorination pattern

-

Infrared spectroscopy for functional group identification

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

X-ray Crystallography

For definitive structural confirmation, single-crystal X-ray diffraction analysis would provide precise information about bond lengths, angles, and the spatial arrangement of atoms in the crystal structure of 2,4,5-Trifluorocinnamic acid.

Applications and Research Significance

Pharmaceutical Research

Comparison with Related Fluorinated Cinnamic Acids

Structural Analogs

Several related fluorinated cinnamic acids were mentioned in the search results, providing an opportunity to compare their properties:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2,4,5-Trifluorocinnamic acid | 247170-17-8 | C9H5F3O2 | 202.13 | 187-189 |

| 3,4,5-Trifluorocinnamic acid | 152152-19-7 | C9H5F3O2 | 202.13 | 195-199 |

| 4-(Trifluoromethyl)cinnamic acid | 16642-92-5 | C10H7F3O2 | 216.16 | 231-233 |

This comparison highlights the impact of different fluorination patterns on physical properties such as melting point. The 3,4,5-trifluoro pattern results in a slightly higher melting point compared to the 2,4,5-trifluoro pattern, while the 4-trifluoromethyl substituent leads to a significantly higher melting point .

Electronic Effects

The different positions of fluorine substituents create distinct electronic environments:

-

The 2,4,5-trifluoro pattern places a fluorine atom ortho to the acrylic acid side chain, potentially affecting the conformation through steric and electronic interactions.

-

The 3,4,5-trifluoro pattern creates a symmetrical substitution pattern on one side of the ring.

-

The 4-trifluoromethyl substitution concentrates the fluorine atoms in a single group at the para position.

These differences in electronic distribution likely influence reactivity patterns, acidity of the carboxylic acid group, and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume